molecular formula C19H20N2O3S2 B2625866 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole CAS No. 605628-21-5

2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

Cat. No.: B2625866
CAS No.: 605628-21-5
M. Wt: 388.5
InChI Key: IAJISUCEGQRVNT-UHFFFAOYSA-N
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Description

2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery . The benzothiazole nucleus is a privileged, planar heterocyclic framework known for its versatile biological activities and ability to interact with a wide range of biological targets through diverse non-covalent interactions . This particular compound is structurally elaborated with a 4-methoxyphenylsulfonyl group and a piperidine moiety, suggesting potential for enhanced binding affinity and target specificity. Its core structure is associated with a broad spectrum of pharmacological properties, including potent antitumor, antimicrobial, and anti-inflammatory activities, making it a valuable scaffold for developing novel therapeutic agents . Researchers investigating kinase inhibition, particularly in oncology, may find this compound of interest, as methoxy-substituted benzothiazoles have demonstrated exceptional inhibitory potency against various kinases . Furthermore, the incorporation of specific substituents can be explored to modulate the compound's electronic properties, lipophilicity, and metabolic stability. This product is intended for research and development purposes in chemical biology and pharmaceutical sciences. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on benzothiazole-based compounds and their mechanisms of action.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-24-15-6-8-16(9-7-15)26(22,23)21-12-10-14(11-13-21)19-20-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJISUCEGQRVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiophenol with a suitable piperidine derivative can lead to the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxyphenylsulfonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzothiazole vs. Triazole Derivatives

Compound 9l (N-(3,4-Dimethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide) shares the 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl group but replaces benzothiazole with a triazole ring . The triazole’s nitrogen-rich structure enhances hydrogen bonding but reduces aromatic stacking compared to benzothiazole. This substitution correlates with 9l ’s reported antioxidant activity (DPPH IC₅₀: 12.3 µM) and butyrylcholinesterase inhibition (IC₅₀: 8.7 µM), suggesting that the heterocycle choice directs activity toward specific enzymatic targets .

Halogenated Benzothiazoles

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () introduces a chlorine atom at the 5-position of benzothiazole. This electronegative substituent increases molecular polarity and may enhance antimicrobial activity by disrupting bacterial membranes .

Substituent Variations on the Piperidine Ring

Piperidinyl vs. Piperazinyl Groups

The compound 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole (CAS 460994-76-7) replaces the piperidinyl group with a piperazinyl ring . The additional nitrogen in piperazine increases solubility but may alter binding to hydrophobic pockets in target proteins. For example, piperazinyl derivatives often exhibit improved pharmacokinetics but reduced blood-brain barrier penetration compared to piperidinyl analogs .

Sulfonyl Group Modifications
Cardiac Effects

2-[1-(4-Piperonyl)piperazinyl]benzothiazole () induces arrhythmias in rat models by inhibiting cardiac ion channels (IK₁ and Ito, EC₅₀: 0.74–2.16 µM). In contrast, the sulfonyl group in the target compound may mitigate such effects by reducing basicity and membrane interaction .

Antifungal and Antimicrobial Activity

Compound 3 (2-[2-(cyclohexylmethylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole) from shows antifungal activity against Candida albicans (MIC: 8 µg/mL). The target compound’s benzothiazole core and sulfonamide group may enhance broad-spectrum activity but require validation .

Biological Activity

The compound 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential as an antimicrobial agent, anticancer properties, and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula for 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S. The structure features a benzothiazole core linked to a piperidine ring and a methoxyphenyl sulfonyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial activity against various strains. In a study evaluating similar compounds, certain derivatives demonstrated comparable efficacy to standard antibiotics like norfloxacin . The presence of the methoxy group on the phenyl ring enhances the lipophilicity of the molecule, potentially improving membrane permeability and antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives. For example, thiazole-containing compounds have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific cancer-related pathways. In one study, compounds similar to 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole showed IC50 values lower than doxorubicin in Jurkat cells, indicating promising cytotoxic effects .

CompoundCell LineIC50 (µM)Reference
2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazoleJurkat< 10
DoxorubicinJurkat10-20

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Similar sulfonamide derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease states. Compounds with a piperidine moiety have been associated with significant AChE inhibition, suggesting that 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole may exhibit similar properties .

Case Studies

  • Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested against multiple cancer cell lines. The study found that modifications on the benzothiazole scaffold significantly influenced cytotoxicity. The presence of electron-donating groups like methoxy was crucial for enhancing activity against cancer cells .
  • Antimicrobial Evaluation : A comparative study involving various thiazole derivatives highlighted the superior antibacterial activity of those containing methoxy-substituted phenyl groups. This suggests that 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole could be a candidate for further development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole and its derivatives?

  • Methodological Answer :

  • Multi-step condensation : Start with functionalized piperidine and benzothiazole precursors. For example, the piperidine moiety can be sulfonylated using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Catalytic approaches : Use heterogeneous catalysts like ZnFe₂O₄ nanoparticles to accelerate cyclization reactions in aqueous media, improving yield and reducing reaction time .
  • Building block strategy : Utilize 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride (CAS 101768-77-8) as a key intermediate for coupling with benzothiazole scaffolds via nucleophilic substitution or palladium-catalyzed cross-coupling .

Q. How are benzothiazole derivatives characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Identify proton environments (e.g., sulfonyl and methoxy groups at δ 3.8–4.2 ppm and δ 7.5–8.0 ppm for aromatic protons) .
  • IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and benzothiazole (C=N stretch at ~1600 cm⁻¹) functional groups .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₉N₂O₃S₂: calculated 403.08, observed 403.09) .

Q. What biological activities are commonly associated with benzothiazole derivatives?

  • Methodological Answer :

  • Antimicrobial : Screen against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using MIC assays .
  • Anticancer : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values .
  • Antidiabetic : Test hypoglycemic activity in alloxan-induced diabetic rat models, monitoring blood glucose levels post-administration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer :

  • Systematic substitution : Modify the piperidine ring (e.g., replace methoxy with halogen or alkyl groups) and benzothiazole core (e.g., introduce electron-withdrawing groups at position 6) to assess changes in potency .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., sulfonyl group hydrogen bonding with enzyme active sites) .
  • In vitro validation : Compare analogs in enzyme inhibition assays (e.g., HIV-I protease or α-glucosidase) to prioritize lead compounds .

Q. What crystallographic data exists for related benzothiazole derivatives, and how can it inform drug design?

  • Methodological Answer :

  • X-ray diffraction : Analyze crystal structures (e.g., CCDC entries) to determine bond lengths, angles, and packing interactions. For example, the sulfonyl group in 4-[(4-methoxyphenyl)sulfonyl]piperidine forms hydrogen bonds with adjacent molecules, influencing solubility .
  • Crystal engineering : Modify crystallization solvents (e.g., DMSO vs. ethanol) to optimize polymorph stability for formulation .

Q. What in silico strategies predict the anti-tuberculosis (TB) potential of benzothiazole derivatives?

  • Methodological Answer :

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors to correlate with MIC values against Mycobacterium tuberculosis .
  • Molecular dynamics simulations : Simulate binding to TB target enzymes (e.g., InhA or KatG) to assess residence time and binding energy .

Q. How should researchers address contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies (e.g., 10+ publications) to identify trends in activity across structural subclasses .
  • Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity and rule off-target effects .

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